molecular formula C11H13ClO2 B14054920 1-(4-Chloro-3-ethoxyphenyl)propan-2-one

1-(4-Chloro-3-ethoxyphenyl)propan-2-one

Cat. No.: B14054920
M. Wt: 212.67 g/mol
InChI Key: JODXAINQUYPETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-ethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . It is characterized by the presence of a chloro group, an ethoxy group, and a propanone moiety attached to a benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-ethoxyphenyl)propan-2-one typically involves the reaction of 4-chloro-3-ethoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-ethoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to various biochemical effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)propan-2-one: Lacks the ethoxy group, which may affect its reactivity and applications.

    1-(4-Ethoxyphenyl)propan-2-one: Lacks the chloro group, leading to different chemical properties.

    1-(4-Chloro-3-methoxyphenyl)propan-2-one: Contains a methoxy group instead of an ethoxy group, which can influence its chemical behavior.

Uniqueness

1-(4-Chloro-3-ethoxyphenyl)propan-2-one is unique due to the presence of both chloro and ethoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various chemical and pharmaceutical research.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-(4-chloro-3-ethoxyphenyl)propan-2-one

InChI

InChI=1S/C11H13ClO2/c1-3-14-11-7-9(6-8(2)13)4-5-10(11)12/h4-5,7H,3,6H2,1-2H3

InChI Key

JODXAINQUYPETA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.